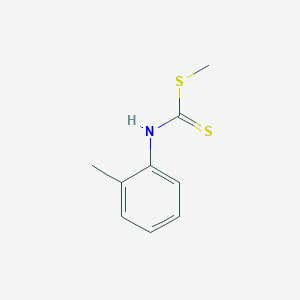
N-(2-methylphenyl)(methylsulfanyl)carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)(methylsulfanyl)carbothioamide is an organic compound with the molecular formula C9H11NS2 It is known for its unique structural features, which include a phenyl ring substituted with a methyl group and a methylsulfanyl group attached to a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)(methylsulfanyl)carbothioamide typically involves the reaction of 2-methylphenyl isothiocyanate with methyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)(methylsulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(2-methylphenyl)(methylsulfanyl)carbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)(methylsulfanyl)carbothioamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl(methylsulfanyl)carbothioamide
- N-(2-methylphenyl)(propan-2-yloxy)carbothioamide
- N-phenyl(methylsulfanyl)carbothioamide
Uniqueness
N-(2-methylphenyl)(methylsulfanyl)carbothioamide stands out due to its unique combination of a methyl-substituted phenyl ring and a methylsulfanyl group attached to a carbothioamide moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
17425-17-1 |
|---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
methyl N-(2-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C9H11NS2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
DFFAGVJEAHWJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


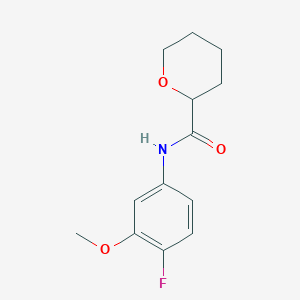
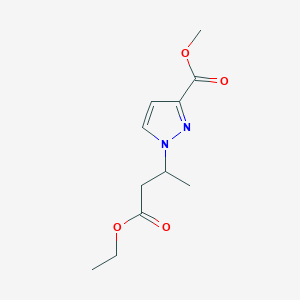
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12224239.png)
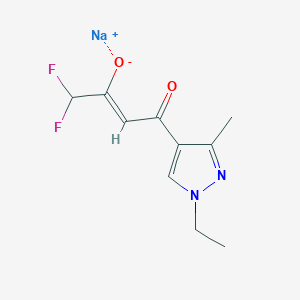
![4-cyclopropyl-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12224263.png)

![N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B12224272.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12224276.png)
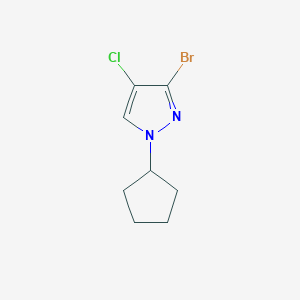
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224286.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224299.png)
![N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12224307.png)

![2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12224319.png)
